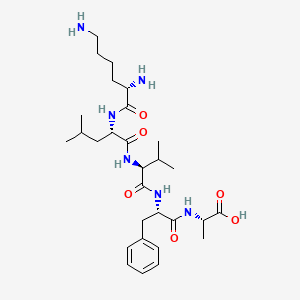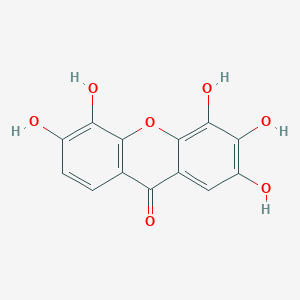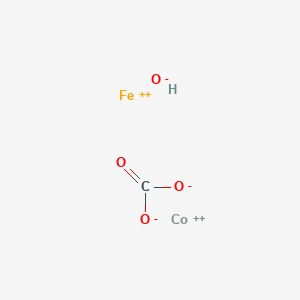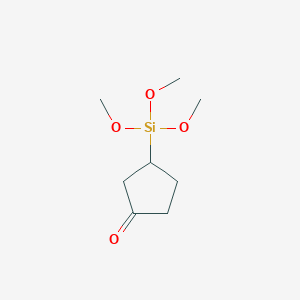![molecular formula C15H14N2OS2 B15163267 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione CAS No. 190581-05-6](/img/structure/B15163267.png)
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione is a chemical compound with a molecular formula of C15H14N2OS2. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 4-hydroxyaniline with ethyl 2-chloroethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzothiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound has shown potential in drug discovery and development, particularly in the treatment of certain diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Vergleich Mit ähnlichen Verbindungen
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione is similar to other benzothiazole derivatives, such as 2-(4-hydroxyanilino)benzothiazole and 4-(4-hydroxyanilino)benzothiazole. The presence of the ethyl group in its structure distinguishes it from other benzothiazoles and may contribute to its distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
190581-05-6 |
|---|---|
Molekularformel |
C15H14N2OS2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-[2-(4-hydroxyanilino)ethyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C15H14N2OS2/c18-12-7-5-11(6-8-12)16-9-10-17-13-3-1-2-4-14(13)20-15(17)19/h1-8,16,18H,9-10H2 |
InChI-Schlüssel |
HJUQTJQAFNONLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)CCNC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)

![2-Butanol, 1-[(acetyloxy)methoxy]-3-methyl-3-(phenylmethoxy)-](/img/structure/B15163226.png)






